Cas no 127-30-0 (Lasiocarpine N-Oxide)

Lasiocarpine N-Oxide is a pyrrolizidine alkaloid derivative, primarily recognized for its role in biochemical and pharmacological research. It is the N-oxide form of lasiocarpine, a compound studied for its metabolic pathways and potential biological activities. This derivative is often utilized in analytical standards and reference materials due to its stability and well-characterized structure. Researchers value Lasiocarpine N-Oxide for its applications in toxicology studies, particularly in investigating the mechanisms of pyrrolizidine alkaloid toxicity and metabolism. Its high purity and reliable synthesis make it a suitable candidate for controlled laboratory experiments, ensuring reproducibility in scientific investigations.
Lasiocarpine N-Oxide structure
Lasiocarpine N-Oxide structure
Product name:Lasiocarpine N-Oxide
CAS No:127-30-0
MF:C21H33NO8
MW:427.488627195358
CID:157634
PubChem ID:5458800

Lasiocarpine N-Oxide Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,2-methyl-,(1S,7aR)-7-[[(2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methyl-1-oxobutoxy]methyl]-2,3,5,7a-tetrahydro-4-oxido-1H-pyrrolizin-1-ylester, (2Z)-
    • [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate
    • 2-Butenoic acid,2-methyl-,(1S,7aR)-7-[[(2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methyl-1-oxobutoxy]methyl]-2,3,5,7a-tetra
    • lasiocarpine N-oxide
    • 2-Butenoic acid, 2-methyl-, (1S,7aR)-7-(((2R)-2,3-dihydroxy-2-((1S)-1-methoxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-4-oxido-1H-pyrrolizin-1-yl ester, (2Z)-
    • 7-({[2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate (non-preferred name)
    • BRN 0060898
    • Lasiocarpin-N-oxid
    • (1S)-1β-[(Z)-2-Methyl-2-butenoyloxy]-2,3,5,7aβ-tetrahydro-7-[[[(2R)-2,3-dihydroxy-2-[(S)-1-methoxyethyl]-3-methylbutanoyl]oxy]methyl]-1H-pyrrolizine 4-oxide
    • Lasiocarpine-N-oxide
    • NS00067008
    • (1S,7aR)-7-((((R)-2,3-dihydroxy-2-((S)-1-methoxyethyl)-3-methylbutanoyl)oxy)methyl)-1-(((Z)-2-methylbut-2-enoyl)oxy)-2,3,5,7a-tetrahydropyrrolizine 4(1H)-oxide
    • [(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate
    • LASIOCARPINE, 4-OXIDE
    • LASIOCARPINE, N-OXIDE
    • 4-21-00-02054 (Beilstein Handbook Reference)
    • Q27273665
    • NSC35046
    • 127-30-0
    • NSC-35046
    • UNII-A5T652CQAX
    • 1ST14170
    • A5T652CQAX
    • 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1-METHOXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, N-OXIDE, (1S-(1.ALPHA.(Z),7(S*(R*)),7A.ALPHA.))-
    • Lasiocarpine-N-oxide 100 microg/mL in Water
    • 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1-METHOXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, N-OXIDE, (1S-(1ALPHA(Z),7(S*(R*)),7AALPHA))-
    • ((7S,8R)-7-((Z)-2-methylbut-2-enoyl)oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl (2R)-2,3-dihydroxy-2-((1S)-1-methoxyethyl)-3-methylbutanoate
    • DA-54802
    • Lasiocarpine N-Oxide
    • Inchi: InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7+
    • InChI Key: AABILZKQMVKFHP-NTUHNPAUSA-N
    • SMILES: C/C=C(/C(OC1CC[N+]2([O-])CC=C(COC(C(C(O)(C)C)(O)C(OC)C)=O)C12)=O)\C

Computed Properties

  • Exact Mass: 427.220617
  • Monoisotopic Mass: 427.220617
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 10
  • Complexity: 745
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 120

Experimental Properties

  • Color/Form: Powder
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

Lasiocarpine N-Oxide Security Information

  • Hazardous Material transportation number:1544
  • HazardClass:6.1(b)
  • PackingGroup:III

Lasiocarpine N-Oxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
L177810-2.5mg
Lasiocarpine N-Oxide
127-30-0
2.5mg
$8720.00 2023-05-18
PhytoLab
83220-1000mg
Lasiocarpine N-oxide
127-30-0 ≥ 95.0 %
1000mg
€24525.000000000004 2023-10-25
PhytoLab
83220-50mg
Lasiocarpine N-oxide
127-30-0 ≥ 95.0 %
50mg
€1471.5000000000002 2023-10-25
MedChemExpress
HY-136486-1mg
Lasiocarpine N-oxide
127-30-0
1mg
¥4319 2024-07-21
TRC
L177810-1mg
Lasiocarpine N-Oxide
127-30-0
1mg
$4443.00 2023-05-18
TRC
L177810-0.5mg
Lasiocarpine N-Oxide
127-30-0
0.5mg
$ 1870.00 2022-06-04
TRC
L177810-.5mg
Lasiocarpine N-Oxide
127-30-0
5mg
$2256.00 2023-05-18
PhytoLab
83220-500mg
Lasiocarpine N-oxide
127-30-0 ≥ 95.0 %
500mg
€13080.000000000002 2023-10-25
PhytoLab
83220-250mg
Lasiocarpine N-oxide
127-30-0 ≥ 95.0 %
250mg
€6948.750000000001 2023-10-25
TRC
L177810-5mg
Lasiocarpine N-Oxide
127-30-0
5mg
$ 800.00 2023-09-07

Additional information on Lasiocarpine N-Oxide

Introduction to Lasiocarpine N-Oxide (CAS No. 127-30-0)

Lasiocarpine N-Oxide, with the CAS registry number 127-30-0, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has been extensively studied for its potential applications in drug development and as a bioactive agent. Recent advancements in research have shed light on its unique properties and mechanisms of action, making it a focal point for scientists and researchers worldwide.

The chemical structure of Lasiocarpine N-Oxide is characterized by its nitrogen-containing heterocyclic ring system, which contributes to its diverse biological activities. This structure allows the compound to interact with various cellular pathways, potentially offering therapeutic benefits in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases.

One of the most promising areas of research involving Lasiocarpine N-Oxide is its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses. These findings suggest that Lasiocarpine N-Oxide could serve as a novel anti-inflammatory agent with fewer side effects compared to conventional treatments.

In addition to its anti-inflammatory effects, Lasiocarpine N-Oxide has also shown potential in combating oxidative stress. Oxidative stress is a major contributor to various diseases, including cardiovascular disorders and cancer. By neutralizing reactive oxygen species (ROS) and enhancing antioxidant defense mechanisms, this compound may offer protection against oxidative damage and promote overall cellular health.

Recent studies have also explored the neuroprotective effects of Lasiocarpine N-Oxide. Experimental models have indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of Lasiocarpine N-Oxide involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. Researchers have developed innovative synthetic routes that not only improve efficiency but also reduce environmental impact, aligning with the principles of green chemistry.

Furthermore, the pharmacokinetic properties of Lasiocarpine N-Oxide have been investigated to assess its suitability as an orally administered drug. Studies indicate that this compound exhibits good bioavailability and pharmacokinetic stability, which are essential for effective drug delivery.

Despite its promising attributes, further research is needed to fully understand the safety profile and long-term effects of Lasiocarpine N-Oxide in humans. Ongoing clinical trials are expected to provide critical insights into its efficacy and tolerability, paving the way for its potential use in clinical settings.

In conclusion, Lasiocarpine N-Oxide (CAS No. 127-30-0) represents a valuable compound with diverse biological activities and therapeutic potential. Its ability to modulate inflammatory responses, combat oxidative stress, and protect neuronal cells positions it as a promising candidate for drug development. As research continues to uncover new insights into its mechanisms of action and applications, Lasiocarpine N-Oxide is poised to make significant contributions to the field of pharmacology.

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